3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
Description
3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a purine-2,6-dione derivative with substitutions at positions 3, 7, and 8. Key structural features include:
- Position 3: A methyl group.
- Position 7: A 2-methylprop-2-enyl (isoprenyl) group, introducing unsaturation and conformational flexibility.
The molecular formula is C18H23N5O3 (MW ≈ 365.41 g/mol), with structural details confirmed via SMILES and InChI data ().
Propriétés
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-10(2)8-20-11(9-19-4-6-23-7-5-19)16-13-12(20)14(21)17-15(22)18(13)3/h1,4-9H2,2-3H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECGUXLCPRBYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H20N4O2
- Molecular Weight : 308.399 g/mol
- CAS Number : Not specifically listed in the search results but related compounds have CAS numbers indicating a close structural relationship.
The biological activity of 3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione primarily involves its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to reduced cell proliferation in cancerous cells.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence indicating that the compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Some research indicates that the compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Data Table of Biological Activities
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of 3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione on breast cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being observed.
Study 2: Neuroprotection
In another investigation focused on neurodegenerative diseases, the compound was tested on neuronal cell cultures subjected to oxidative stress. Results showed that treatment with this compound led to a significant reduction in cell death and preservation of mitochondrial function.
Analyse Des Réactions Chimiques
Reactivity at the Purine Core
The purine-2,6-dione scaffold exhibits classic xanthine-like reactivity, with modifications observed at N-1, N-3, and carbonyl positions:
Oxidation and Reduction
-
Oxidation : The purine core is stable under mild oxidizing conditions, but strong oxidants (e.g., KMnO₄) may cleave the imidazole ring, generating urea derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 2-methylprop-2-enyl group at position 7 to a 2-methylpropyl chain without affecting the morpholine ring .
Reactivity at the Morpholin-4-ylmethyl Substituent
The morpholine ring and its methyl linker enable distinct transformations:
Morpholine Ring Modifications
-
Protonation/Deprotonation : The tertiary amine in the morpholine ring (pKa ~8.7) undergoes protonation in acidic media, enhancing solubility in polar solvents .
-
Alkylation/Acylation : The nitrogen atom reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively. For example:
This is observed in analogues where the morpholine nitrogen is functionalized with sulfonyl or acetyl groups .
Linker Reactivity
-
The methylene group (-CH₂-) connecting the morpholine to the purine core is susceptible to oxidation (e.g., with KHSO₅) to form a ketone intermediate, though this pathway requires further stabilization .
Reactivity at the 2-Methylprop-2-enyl Group
The allyl substituent at position 7 undergoes typical alkene reactions:
Stability and Degradation Pathways
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substitution at Position 7: Impact of Aliphatic vs. Aromatic Groups
3-Methyl-7-(2-methylpropyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione ()
- Differs from the target compound by a saturated 2-methylpropyl group at position 7.
- Saturated chains may enhance metabolic stability compared to allyl groups.
8-[(4-Methoxybenzyl)amino]-3-methyl-7-(3-methylbenzyl)purine-2,6-dione ()
- Features a 3-methylbenzyl group at position 7 and an aromatic 4-methoxybenzylamino group at position 8.
- Aromatic groups may enhance interactions with serotonin receptors (e.g., 5-HT1A) but limit blood-brain barrier penetration.
1,3-Dimethyl-8-morpholin-4-ylmethyl-7-(3-phenylpropyl)purine-2,6-dione ()
- Substituted with a 3-phenylpropyl group at position 7.
- Higher steric bulk compared to the target compound’s isoprenyl group may reduce binding kinetics.
Substitution at Position 8: Role of Morpholine vs. Amino/Aromatic Groups
8-[3-(4-Phenylpiperazinyl)propylamino]purine-2,6-dione derivatives ()
- Compounds with aminopropyl chains at position 8 showed high 5-HT1A receptor affinity (Ki = 8–50 nM).
8-Benzyl-1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]purine-2,6-dione (–12)
- Features a morpholinylethyl chain at position 7 and a benzyl group at position 8.
- The ethyl linker increases flexibility compared to the target’s methyl linker, possibly improving accommodation in enzyme active sites.
- Benzyl substitution at position 8 introduces aromaticity, which is absent in the target compound.
5-HT1A Receptor Modulation ()
- Analogs with phenylalkyl groups at position 7 and aminopropyl chains at position 8 exhibited potent 5-HT1A binding.
- The target compound’s isoprenyl group may mimic phenylalkyl interactions, while the morpholine’s oxygen could engage in hydrogen bonding, similar to amine groups in active analogs.
Protein Kinase CK2 Inhibition ()
- The most active CK2 inhibitor had a hydrazineyl group at position 8 (IC50 = 8.5 µM).
- The morpholine group in the target compound lacks the hydrogen-bond donor capacity of hydrazine, likely reducing CK2 inhibition unless compensated by other interactions.
Physicochemical and Pharmacokinetic Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
